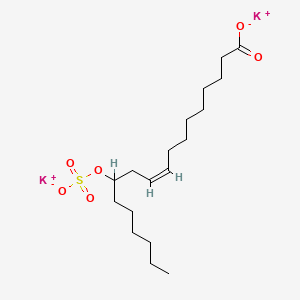
Anthranilic acid, N-(1-phenethyl-4-piperidyl)-N-propionyl-, methyl ester, hydrochloride, dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthranilic acid, N-(1-phenethyl-4-piperidyl)-N-propionyl-, methyl ester, hydrochloride, dihydrate is a synthetic compound that belongs to the class of opioid analgesics. It is structurally related to fentanyl, a potent narcotic analgesic. This compound is known for its high potency and rapid onset of action, making it a valuable agent in pain management and anesthesia.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anthranilic acid, N-(1-phenethyl-4-piperidyl)-N-propionyl-, methyl ester, hydrochloride, dihydrate involves several steps. The starting material is typically N-Phenethyl-4-piperidinone, which undergoes a series of chemical reactions to form the final product. The key steps include:
Acylation: N-Phenethyl-4-piperidinone is acylated with propionyl chloride in the presence of a base such as pyridine to form N-(1-phenethyl-4-piperidyl)-N-propionyl-4-piperidinone.
Esterification: The resulting compound is then esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the methyl ester with hydrochloric acid, followed by crystallization to obtain the dihydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Anthranilic acid, N-(1-phenethyl-4-piperidyl)-N-propionyl-, methyl ester, hydrochloride, dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Anthranilic acid, N-(1-phenethyl-4-piperidyl)-N-propionyl-, methyl ester, hydrochloride, dihydrate has several scientific research applications:
Chemistry: It is used as a reference compound in the synthesis of new opioid analgesics and in the study of structure-activity relationships.
Biology: The compound is used in pharmacological studies to understand its effects on opioid receptors and its potential as a pain management agent.
Medicine: It is investigated for its potential use in anesthesia and pain management, particularly in cases where traditional analgesics are ineffective.
Industry: The compound is used in the development of new pharmaceutical formulations and in the study of drug delivery systems.
Mécanisme D'action
The mechanism of action of Anthranilic acid, N-(1-phenethyl-4-piperidyl)-N-propionyl-, methyl ester, hydrochloride, dihydrate involves its interaction with opioid receptors in the central nervous system. The compound acts as an agonist at the μ-opioid receptor, leading to the inhibition of pain signals and the induction of analgesia. The binding of the compound to the receptor activates intracellular signaling pathways that result in the modulation of neurotransmitter release and the reduction of pain perception.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fentanyl: A potent synthetic opioid analgesic with a similar structure and mechanism of action.
Sufentanil: Another synthetic opioid with higher potency than fentanyl.
Alfentanil: A synthetic opioid with a rapid onset and short duration of action.
Uniqueness
Anthranilic acid, N-(1-phenethyl-4-piperidyl)-N-propionyl-, methyl ester, hydrochloride, dihydrate is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its high potency, rapid onset of action, and specific receptor binding profile make it a valuable compound in pain management and anesthesia research.
Propriétés
| 69037-46-3 | |
Formule moléculaire |
C24H31ClN2O3 |
Poids moléculaire |
431.0 g/mol |
Nom IUPAC |
methyl 2-[[1-(2-phenylethyl)piperidin-4-yl]-propanoylamino]benzoate;hydrochloride |
InChI |
InChI=1S/C24H30N2O3.ClH/c1-3-23(27)26(22-12-8-7-11-21(22)24(28)29-2)20-14-17-25(18-15-20)16-13-19-9-5-4-6-10-19;/h4-12,20H,3,13-18H2,1-2H3;1H |
Clé InChI |
LLAMZXWMCPYFNC-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



